REACTION_CXSMILES
|
[Cl:1][C:2]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:5]2[C:6](=O)[O:7]C(=O)[NH:9][C:4]=2[CH:3]=1.C([O-])(=O)C.[NH4+:21]>C(O)(=O)C>[NH2:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:5]=1[C:6]([NH2:21])=[O:7] |f:1.2|
|
Name
|
7-Chloro-1,4-dihydro-6-nitro-2H-3,1-benzoxazine-2,4-dione
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(OC(N2)=O)=O)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the brown solution was poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water (200 mL)
|
Type
|
CUSTOM
|
Details
|
to precipitate a yellow solid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with water and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
dried overnight under high vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=C(C(=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23 mmol | |
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |